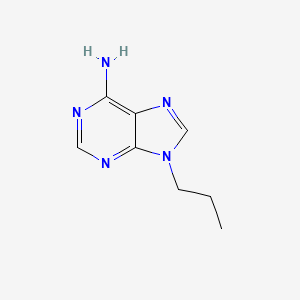
Methyl 2-(1-hydroxy-2-methylpropyl)acrylate
Vue d'ensemble
Description
Methyl 2-(1-hydroxy-2-methylpropyl)acrylate is an organic compound with the molecular formula C8H14O3. It is a type of acrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxy-2-methylpropyl)acrylate typically involves the esterification of methacrylic acid with 1-hydroxy-2-methylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-hydroxy-2-methylpropyl)acrylate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers, such as styrene or butadiene.
Esterification: It can react with alcohols to form various esters, which are useful in different chemical processes.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid
Solvents: Toluene, dichloromethane
Conditions: Reflux, ambient temperature, or elevated temperatures depending on the specific reaction.
Major Products Formed
Polymers: Homopolymers and copolymers
Esters: Various esters formed through esterification reactions
Alcohols and Acids: Products of hydrolysis reactions
Applications De Recherche Scientifique
Methyl 2-(1-hydroxy-2-methylpropyl)acrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are studied for their mechanical, thermal, and chemical properties.
Biomedical Research: The compound is used in the development of hydrogels and other biomaterials for drug delivery, tissue engineering, and wound healing applications.
Industrial Applications: It is employed in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-hydroxy-2-methylpropyl)acrylate primarily involves its reactivity as an acrylate ester. The compound can undergo polymerization through free radical mechanisms, where the double bond in the acrylate group reacts with free radicals to form long polymer chains. Additionally, the hydroxyl group in the molecule can participate in hydrogen bonding and other interactions, influencing the physical properties of the resulting polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: Similar in structure but lacks the hydroxyl group, leading to different reactivity and properties.
Ethyl acrylate: Another acrylate ester with a different alkyl group, resulting in variations in polymerization behavior and applications.
Butyl acrylate: Known for its flexibility and used in the production of flexible polymers and coatings.
Uniqueness
Methyl 2-(1-hydroxy-2-methylpropyl)acrylate is unique due to the presence of both the acrylate and hydroxyl functional groups. This dual functionality allows for a broader range of chemical reactions and applications compared to other acrylate esters. The hydroxyl group also enhances the compound’s ability to form hydrogen bonds, influencing the properties of the resulting polymers .
Propriétés
IUPAC Name |
methyl 3-hydroxy-4-methyl-2-methylidenepentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h5,7,9H,3H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFGWLIGRMYDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=C)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438126 | |
| Record name | Pentanoic acid, 3-hydroxy-4-methyl-2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71385-30-3 | |
| Record name | Pentanoic acid, 3-hydroxy-4-methyl-2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3056366.png)
![9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]-](/img/structure/B3056368.png)

